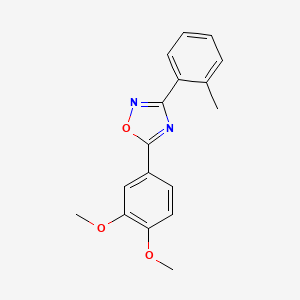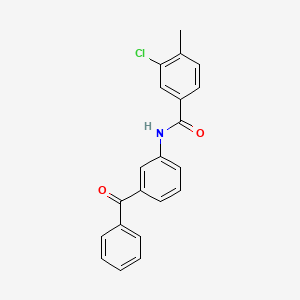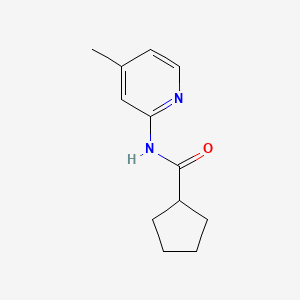
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as S-23, is a selective androgen receptor modulator (SARM) that has been developed for potential use in treating muscle wasting and osteoporosis. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in the body, which may lead to fewer side effects.
Wirkmechanismus
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is believed to work by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, SARMs like N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide are designed to target specific tissues in the body, which may lead to fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have other biochemical and physiological effects in preclinical models. For example, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase insulin sensitivity, which may have implications for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has a relatively long half-life, which means that it can be administered less frequently than some other SARMs. However, one limitation of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has been shown to have some negative effects on prostate health in animal studies, which may limit its potential use in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in combination with other therapies for the treatment of muscle wasting and other conditions. Another area of interest is the development of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide analogs with improved selectivity and efficacy. Finally, more research is needed to better understand the long-term safety and efficacy of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in humans.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-methyl-2-pyridinylamine with cyclopentanecarboxylic acid, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been studied extensively in preclinical models for its potential use in treating muscle wasting, osteoporosis, and other conditions that are associated with androgen deficiency. In animal studies, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase lean muscle mass and bone density, while decreasing fat mass.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-13-11(8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMVHWGSFYFHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6097863 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

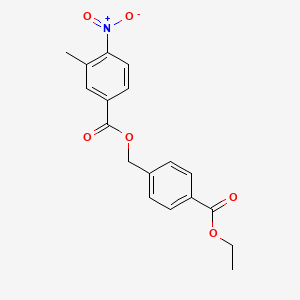

![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)

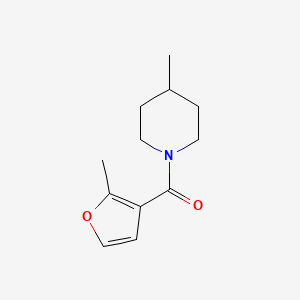

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


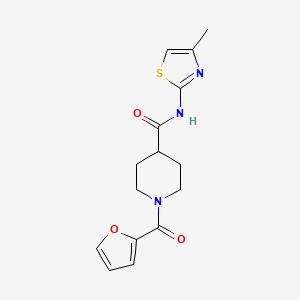

![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
